

# An In-depth Technical Guide to the Physical Properties of Diketene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Diketene**

Cat. No.: **B1670635**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Core Focus:** This guide provides a comprehensive overview of the key physical properties of **diketene**, with a focus on how these properties vary with temperature. The information is compiled from various scientific and safety data sources to ensure accuracy and relevance for a technical audience.

## Introduction

**Diketene** (4-methylideneoxetan-2-one), with the molecular formula  $C_4H_4O_2$ , is a highly reactive and versatile organic compound.<sup>[1][2][3]</sup> It serves as a crucial intermediate in the synthesis of a wide range of commercially important products, including pharmaceuticals, pigments, dyes, and agrochemicals.<sup>[2][4][5]</sup> Understanding its physical properties, particularly their dependence on temperature, is paramount for safe handling, process design, and the development of novel synthetic routes. This document details the essential physical characteristics of **diketene** and provides insight into the experimental and computational methods used for their determination.

## Core Physical and Thermodynamic Properties

The fundamental physical constants of **diketene** are summarized below. These values are critical for calculations in chemical engineering, reaction kinetics, and safety management.

| Property                       | Value                                                                                                  | Source(s)                                                                                           |
|--------------------------------|--------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Formula              | C <sub>4</sub> H <sub>4</sub> O <sub>2</sub>                                                           |                                                                                                     |
| Molecular Weight               | 84.07 g/mol                                                                                            | <a href="#">[6]</a>                                                                                 |
| Appearance                     | Colorless liquid when pure; may turn yellow-brown on standing. <a href="#">[6]</a> <a href="#">[7]</a> | <a href="#">[6]</a> <a href="#">[7]</a>                                                             |
| Odor                           | Pungent, disagreeable, irritating odor. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>    | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>                                         |
| Melting Point / Freezing Point | -7.5 °C to -6.5 °C (265.65 K to 266.65 K)                                                              | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| Boiling Point (at 760 mmHg)    | 127 °C to 127.4 °C (400.15 K to 400.55 K)                                                              | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a> |
| Boiling Point (at 100 mmHg)    | 69 °C to 71 °C (342.15 K to 344.15 K)                                                                  | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>                                         |
| Flash Point                    | 33.9 °C to 34 °C (307.05 K to 307.15 K)                                                                | <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>                    |
| Autoignition Temperature       | 275 °C to 310 °C (548.15 K to 583.15 K)                                                                | <a href="#">[9]</a>                                                                                 |
| Heat of Vaporization           | Data available in Hazardous Substances Data Bank (HSDB).                                               | <a href="#">[6]</a>                                                                                 |
| Heat of Fusion                 | 1.44 x 10 <sup>7</sup> Joules/kmol at melting point.                                                   | <a href="#">[6]</a>                                                                                 |

## Temperature-Dependent Physical Properties

Several key physical properties of **diketene** exhibit significant variation with temperature. The following tables summarize the available data.

## Density and Specific Gravity

The density of **diketene** decreases with increasing temperature, as is typical for most liquids.

| Temperature  | Density / Specific Gravity                    | Source(s)                               |
|--------------|-----------------------------------------------|-----------------------------------------|
| 18 °C / 4 °C | 1.0939 g/cm <sup>3</sup> (Specific Gravity)   | <a href="#">[11]</a>                    |
| 20 °C        | 1.0897 g/mL                                   | <a href="#">[8]</a>                     |
| 20 °C / 4 °C | 1.09471 g/cm <sup>3</sup> (Specific Gravity)  | <a href="#">[11]</a>                    |
| 23 °C / 4 °C | 1.0905 g/cm <sup>3</sup> (Specific Gravity)   | <a href="#">[11]</a>                    |
| 25 °C        | 1.09 g/mL                                     | <a href="#">[4]</a> <a href="#">[7]</a> |
| 25 °C / 4 °C | 1.088754 g/cm <sup>3</sup> (Specific Gravity) | <a href="#">[11]</a>                    |

## Vapor Pressure

Vapor pressure is a critical parameter for assessing volatility and inhalation hazards. It increases sharply with temperature.

| Temperature | Vapor Pressure | Source(s)                                                   |
|-------------|----------------|-------------------------------------------------------------|
| 20 °C       | 7.9 mmHg       | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a> |
| 25 °C       | 10.7 mmHg      | <a href="#">[6]</a>                                         |

## Viscosity and Refractive Index

| Property            | Value (at specified temperature)                             | Source(s)                                                                        |
|---------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------|
| Kinematic Viscosity | 0.88 mPa·s (temperature not specified, assumed near 20-25°C) | <a href="#">[1]</a> <a href="#">[9]</a>                                          |
| Refractive Index    | 1.4379 to 1.439 at 20 °C                                     | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a> |

# Stability and Reactivity at Different Temperatures

**Diketene** is thermally labile and highly reactive. Its stability is a major concern during storage and processing.

- Polymerization: **Diketene** readily polymerizes on standing at room temperature.[6][9][12] This process is exothermic and can be violently catalyzed by heat, acids, bases, or amines. [6][9][12] For this reason, it is often stored at low temperatures (0-8 °C) and may contain stabilizers like copper sulfate.[12]
- Decomposition: Exothermic decomposition can begin at temperatures as low as 98 °C (208 °F), or lower if impurities are present.[6][12] When heated to decomposition, it emits acrid smoke and fumes.[6]
- Hydrolysis: In the presence of water, **diketene** hydrolyzes to form acetoacetic acid.[1] The half-life in water at 25 °C is approximately 45 minutes.[1]
- Pyrolysis: At elevated temperatures (e.g., 510–603 K), **diketene** undergoes pyrolysis to regenerate the ketene monomer.[13][14]



[Click to download full resolution via product page](#)

Fig. 1: Physical states of **diketene** as a function of temperature.

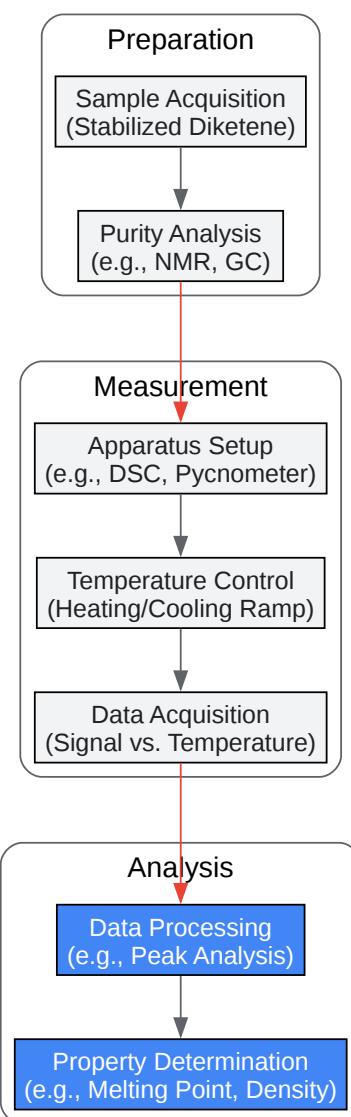
## Experimental and Computational Protocols

Detailed experimental protocols for a specific industrial process are often proprietary. However, the determination of **diketene**'s physical properties relies on standard analytical techniques.

## Experimental Methodologies

- Melting and Boiling Points: Differential Scanning Calorimetry (DSC) is a modern, standard method for accurately determining melting points and boiling points.[15] As shown in dynamic DSC measurements, this technique can also reveal the onset of decomposition,

which is lower for raw **diketene** compared to the purified substance due to impurities.[15]


Traditional methods involve using a capillary tube apparatus (for melting point) or distillation setup (for boiling point) with precise temperature and pressure monitoring.

- **Density:** Density is typically measured using a pycnometer or a digital density meter. The instrument is calibrated with a substance of known density (e.g., deionized water) at a specific temperature, and then the measurement is performed on the **diketene** sample, ensuring thermal equilibrium.
- **Vapor Pressure:** Vapor pressure can be determined using a static or dynamic method. A common approach is to use an isoteniscope, where the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.
- **Spectroscopy:** Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) spectroscopy is used to identify and quantify impurities within raw **diketene**, such as triketene, which can significantly impact thermal stability.[15]

## Computational Methodologies

Due to the thermal instability and reactivity of **diketene** and its related compounds, experimental measurements can be challenging and hazardous.[15]

- **COSMO-RS:** Modern computational chemistry offers powerful alternatives. Methods like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) can predict a wide range of physical properties, including vapor-liquid equilibrium (VLE) data, from first principles (ab initio calculations).[15] This approach is particularly valuable for predicting the behavior of mixtures and unstable components where experimental data is scarce.[15]



[Click to download full resolution via product page](#)

Fig. 2: Generalized workflow for determining a physical property of **diketene**.

## Conclusion

The physical properties of **diketene** are well-documented, but its inherent instability at ambient and elevated temperatures necessitates careful consideration in any application. The transition from solid to liquid occurs at approximately -7 °C, and it boils at 127 °C under atmospheric pressure. Key properties like density and vapor pressure are highly sensitive to temperature changes. For researchers and drug development professionals, a thorough understanding of these characteristics, coupled with stringent safety protocols for handling this reactive compound, is essential for successful and safe experimentation and process scale-up. The use

of modern computational tools can further aid in predicting its behavior, especially in complex mixtures or under conditions where experimental measurement is impractical.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Diketene [chemeurope.com]
- 4. chembk.com [chembk.com]
- 5. DIKETENE|CAS NO.:674-82-8--Jiangsu Tiancheng Biochemical Products Co., Ltd. [jstccchem.com]
- 6. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetyl ketene CAS#: 674-82-8 [m.chemicalbook.com]
- 8. Diketene [ntacf.com.cn]
- 9. echemi.com [echemi.com]
- 10. ingredientsnetwork.com [ingredientsnetwork.com]
- 11. echemi.com [echemi.com]
- 12. Diketene(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Diketene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670635#physical-properties-of-diketene-at-different-temperatures>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)